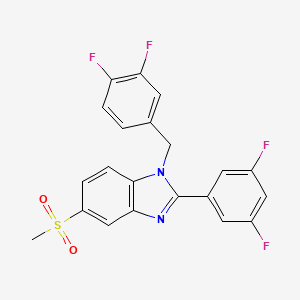
Stevisaliosides D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stevisaliosides D is a natural compound extracted from the roots of Stevia serrata. It is known for its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), with an IC50 value of 31.8 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stevisaliosides D is primarily isolated from the roots of Stevia serrata. The extraction process involves the use of solvents such as methanol or ethanol to obtain the crude extract, followed by purification using chromatographic techniques . The detailed synthetic routes for this compound are not extensively documented, as it is mainly derived from natural sources.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Stevia serrata roots. The process includes:
- Harvesting and drying the roots.
- Grinding the dried roots into a fine powder.
- Extracting the powder with solvents like methanol or ethanol.
- Purifying the extract using chromatographic methods to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Stevisaliosides D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Stevisaliosides D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protein tyrosine phosphatase 1B.
Biology: Investigated for its role in modulating insulin signaling pathways and its potential antidiabetic effects.
Medicine: Explored for its therapeutic potential in managing diabetes and related metabolic disorders.
Mechanism of Action
Stevisaliosides D exerts its effects by inhibiting protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, this compound enhances insulin receptor signaling, leading to improved glucose uptake and insulin sensitivity . The molecular targets involved include the insulin receptor and downstream signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) pathways .
Comparison with Similar Compounds
Stevioside: Another compound derived from species, known for its sweetening properties and potential antidiabetic effects.
Rebaudioside A: A glycoside found in leaves, used as a natural sweetener with similar biological activities.
Dulcoside A: A minor glycoside from Stevia with sweetening properties and potential health benefits.
Uniqueness of Stevisaliosides D: this compound is unique due to its specific inhibitory activity against protein tyrosine phosphatase 1B, making it a valuable compound for antidiabetic research. Its distinct molecular structure and biological activity set it apart from other glycosides found in Stevia species .
Properties
Molecular Formula |
C35H54O16 |
|---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11S)-11,13-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C35H54O16/c1-16(38)47-26-25(50-29-24(43)23(42)20(41)14-46-29)21(13-37)49-30(27(26)48-17(2)39)51-31(44)33(4)8-5-7-32(3)22(33)6-9-34-10-18(12-36)35(45,15-34)11-19(40)28(32)34/h18-30,36-37,40-43,45H,5-15H2,1-4H3/t18?,19-,20-,21?,22-,23-,24?,25-,26-,27?,28-,29-,30-,32+,33+,34+,35?/m0/s1 |
InChI Key |
ROYKLQHJHWUUMX-KQTFRKLSSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C(O[C@H](C1OC(=O)C)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@]45[C@H]3[C@H](CC(C4)(C(C5)CO)O)O)C)C)CO)O[C@H]6C([C@H]([C@H](CO6)O)O)O |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3C(CC(C4)(C(C5)CO)O)O)C)C)CO)OC6C(C(C(CO6)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



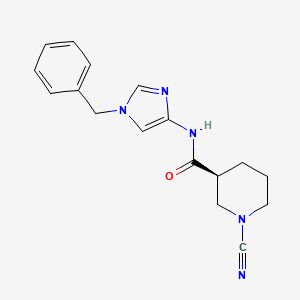
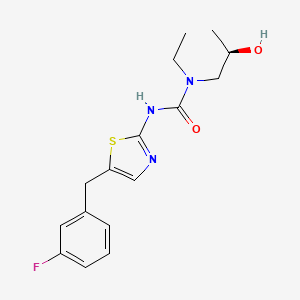
![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
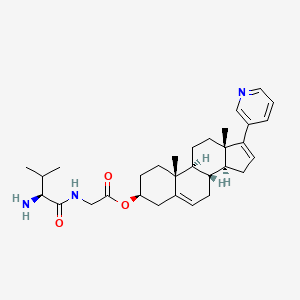
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
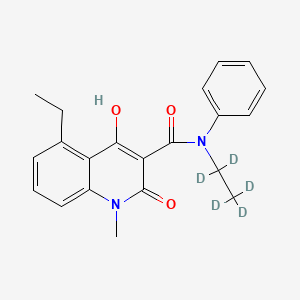
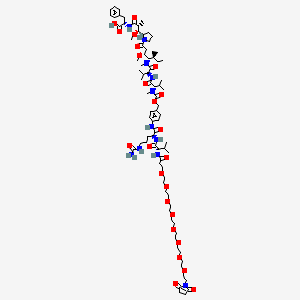
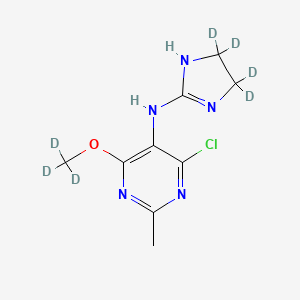

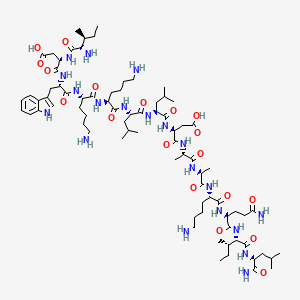
![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)

